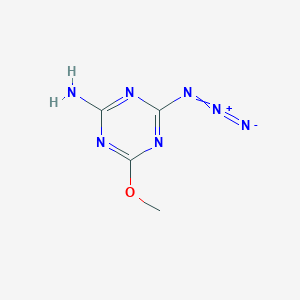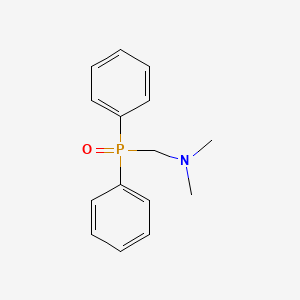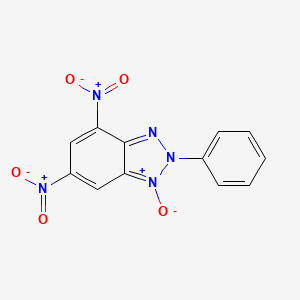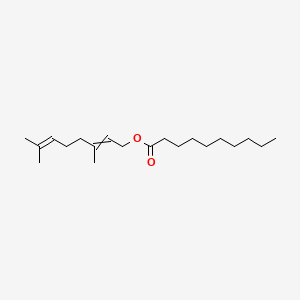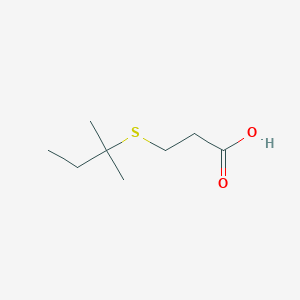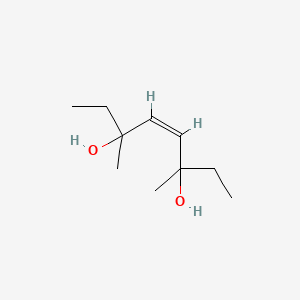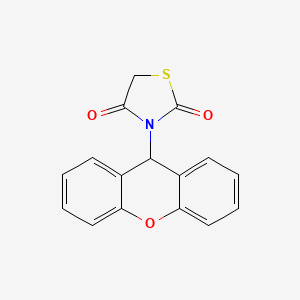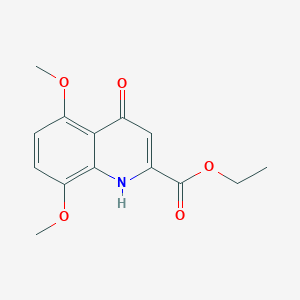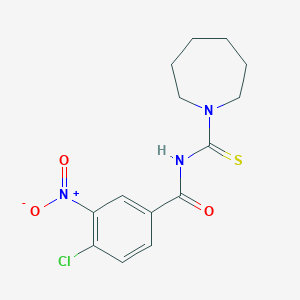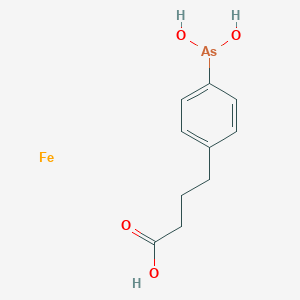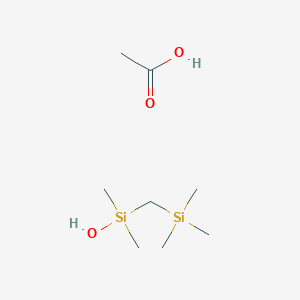
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂ and a molecular weight of 222.429 g/mol . This compound features a trimethylsilyl group, which is a functional group in organic chemistry characterized by its chemical inertness and large molecular volume . The presence of the trimethylsilyl group makes this compound useful in various applications, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane typically involves the reaction of trimethylsilyl chloride with dimethylsilanediol in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in drug development.
Mécanisme D'action
The mechanism of action of acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane involves the formation of reactive intermediates through the cleavage of the trimethylsilyl group. These intermediates can then participate in various chemical reactions, such as radical-based reductions and hydrosilylation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Tetramethylsilane: A related compound with a similar structure but different reactivity.
Uniqueness
Acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane is unique due to its combination of the trimethylsilyl group with acetic acid and hydroxy-dimethyl groups. This unique structure imparts specific reactivity and makes it suitable for a wide range of applications in organic synthesis, material science, and analytical chemistry .
Propriétés
Numéro CAS |
5089-53-2 |
|---|---|
Formule moléculaire |
C8H22O3Si2 |
Poids moléculaire |
222.43 g/mol |
Nom IUPAC |
acetic acid;hydroxy-dimethyl-(trimethylsilylmethyl)silane |
InChI |
InChI=1S/C6H18OSi2.C2H4O2/c1-8(2,3)6-9(4,5)7;1-2(3)4/h7H,6H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
HUTMSAFSXOUMRX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)C[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


